Cas no 137348-86-8 (Di-t-butyl N,N-Diisopropylphosphoramidite)

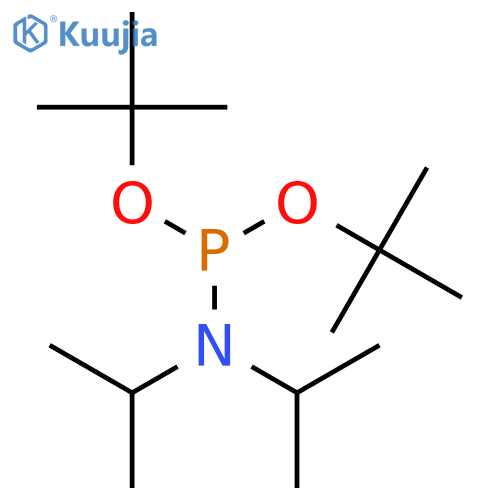

137348-86-8 structure

商品名:Di-t-butyl N,N-Diisopropylphosphoramidite

CAS番号:137348-86-8

MF:C14H32NO2P

メガワット:277.383145332336

MDL:MFCD00153506

CID:64476

PubChem ID:24866105

Di-t-butyl N,N-Diisopropylphosphoramidite 化学的及び物理的性質

名前と識別子

-

- Di-tert-butyl diisopropylphosphoramidite

- Di-tert-butyl N,N-Diisopropylphosphoramidite

- Di-t-butyl N,N-Diisopropylphosphoramidite

- Di-tert-butoxy(diisopropylamino)phosphine

- N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine

- Phosphoramidousacid, bis(1-methylethyl)-, bis(1,1-dimethylethyl) ester (9CI)

- Di-tert-butylN,N-diisopropylphosphoramidite

- N-Di-tert-butoxyphosphanyl-N-isopropyl-propan-2-amine

- Phosphoramidous acid, bis(1-methylethyl)-, bis(1,1-dimethylethyl) ester

- [bis(tert-butoxy)phosphino]bis(methylethyl)amine

- C14H32NO2P

- Jsp002260

- YGFLCN

- 137348-86-8

- di-t-butyl-N,N-diisopropylphosphoramidite

- [bis(tert-butoxy)phosphanyl]bis(propan-2-yl)amine

- J-007006

- YGFLCNPXEPDANQ-UHFFFAOYSA-N

- AS-66083

- di-tert-butyl-N,N-diisopropylphosphoramidite

- D4211

- AKOS015915662

- H11363

- SCHEMBL5930

- HY-W009354

- A21062

- MFCD00153506

- Diisopropyl-phosphoramidous acid di-tert-butyl ester

- Di-tert-butyl N,N-dipropan-2-ylphosphoramidoite

- Di-tert-butyl N,N-diisopropylphosphoramidite, 95%

- di-tertbutyl diisopropyl-phosphoramidite

- DTXSID00357384

- CS-W010070

- FT-0625354

- Di-tert-butyl N,N-diisopropylphosphoramidite, technical, ~90% (GC/31P-NMR)

- GEO-03953

- SY052611

- BBL102757

- STL556563

- di-tert-butyl dipropan-2-ylphosphoramidoite

- DB-008582

- [BIS(TERT-BUTOXY)PHOSPHANYL]DIISOPROPYLAMINE

- Di-t-butylN,N-diisopropylphosphoramidite

-

- MDL: MFCD00153506

- インチ: 1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3

- InChIKey: YGFLCNPXEPDANQ-UHFFFAOYSA-N

- ほほえんだ: P(N(C([H])(C([H])([H])[H])C([H])([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])(OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 277.21700

- どういたいしつりょう: 277.217

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.7

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.879 g/mL at 25 °C(lit.)

- ゆうかいてん: 85-90 °C 0.2 mm Hg(lit.)

- ふってん: 85-90 °C/0.2 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.444(lit.)

- あんていせい: Moisture Sensitive

- PSA: 35.29000

- LogP: 4.96230

Di-t-butyl N,N-Diisopropylphosphoramidite セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- 福カードFコード:10-23

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:2-8°C

Di-t-butyl N,N-Diisopropylphosphoramidite 税関データ

- 税関コード:29349990

Di-t-butyl N,N-Diisopropylphosphoramidite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D429400-2.5g |

Di-t-butyl N,N-Diisopropylphosphoramidite |

137348-86-8 | 2.5g |

$ 63.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | D544795-5g |

Di-tert-butyl N,N-diisopropylphosphoramidite |

137348-86-8 | 92% | 5g |

$450 | 2024-06-05 | |

| abcr | AB474259-5 g |

Di-tert-butyl N,N-Diisopropylphosphoramidite, 98%; . |

137348-86-8 | 98% | 5g |

€184.90 | 2023-06-15 | |

| TRC | D429400-5g |

Di-t-butyl N,N-Diisopropylphosphoramidite |

137348-86-8 | 5g |

$ 75.00 | 2023-09-07 | ||

| TRC | D429400-25g |

Di-t-butyl N,N-Diisopropylphosphoramidite |

137348-86-8 | 25g |

$ 425.00 | 2022-01-09 | ||

| eNovation Chemicals LLC | D954169-10g |

Di-tert-butyl Diisopropylphosphoramidite |

137348-86-8 | 95% | 10g |

$100 | 2023-09-01 | |

| abcr | AB474259-5g |

Di-tert-butyl N,N-Diisopropylphosphoramidite, 98%; . |

137348-86-8 | 98% | 5g |

€107.60 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1020679-1g |

Di-tert-butyl diisopropylphosphoramidite |

137348-86-8 | 97% | 1g |

¥38 | 2023-04-15 | |

| Ambeed | A104095-100g |

Di-tert-butyl diisopropylphosphoramidite |

137348-86-8 | 95% | 100g |

$215.0 | 2025-02-21 | |

| Apollo Scientific | OR52229-5g |

Bis(tert-butyl) N,N-bis(isopropyl)phosphoramidite |

137348-86-8 | 95% | 5g |

£21.00 | 2025-02-20 |

Di-t-butyl N,N-Diisopropylphosphoramidite 関連文献

-

Halley M. Menezes,Md. Jahirul Islam,Masayuki Takahashi,Nobuyuki Tamaoki Org. Biomol. Chem. 2017 15 8894

-

Qiang Liu,Gijsbert A. van der Marel,Dmitri V. Filippov Org. Biomol. Chem. 2019 17 5460

-

3. Kinetics and mechanism of tetrazole-catalyzed phosphoramidite alcoholysisErkki J. Nurminen,Jorma K. Mattinen,Harri L?nnberg J. Chem. Soc. Perkin Trans. 2 1998 1621

-

Md. Jahirul Islam,Kazuya Matsuo,Halley M. Menezes,Masayuki Takahashi,Hidehiko Nakagawa,Akira Kakugo,Kazuki Sada,Nobuyuki Tamaoki Org. Biomol. Chem. 2019 17 53

-

Qiang Liu,Hans. A. V. Kistemaker,Herman S. Overkleeft,Gijsbert A. van der Marel,Dmitri V. Filippov Chem. Commun. 2017 53 10255

137348-86-8 (Di-t-butyl N,N-Diisopropylphosphoramidite) 関連製品

- 117924-33-1(Di-t-butyl N,N-Diethylphosphoramidite (~90%))

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:137348-86-8)Di-t-butyl N,N-Diisopropylphosphoramidite

清らかである:99%/99%

はかる:100g/500g

価格 ($):194.0/967.0